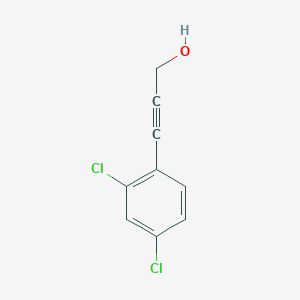
3-(2,4-Dichlorophenyl)prop-2-yn-1-ol
Vue d'ensemble
Description
“3-(2,4-Dichlorophenyl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C9H6Cl2O . It has a molecular weight of 201.05 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2,4-Dichlorophenyl)prop-2-yn-1-ol” is 1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research has shown the synthesis of chalcone derivatives, including compounds similar to 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol, through Claisen-Schmidt condensation reactions. These compounds were characterized by techniques like FT-IR, elemental analysis, and X-ray diffraction (Salian et al., 2018).
- Another study synthesized a compound using 2,4-dichloroacetophenone, similar to 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol. The structure was confirmed by IR and single-crystal X-ray diffraction studies, and its vibrational wavenumbers were computed using HF and DFT methods (Mary et al., 2015).
Antifungal Applications
- A series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, related to 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol, displayed high antifungal activities against various fungi (Ruan et al., 2011).
- The compound (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, structurally related to 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol, was characterized, and its crystal packing was analyzed, indicating potential for various biochemical applications (Jasinski et al., 2007).
Other Applications
- The molecular structure, FT-IR, NBO, HOMO and LUMO, and MEP of compounds similar to 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol have been studied using HF and DFT methods, indicating its potential in material science and molecular engineering (Sadgir et al., 2020).
- The synthesis of novel diarylpyrazole derivatives from similar compounds and their fungicide activity were also investigated, showing the utility of 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol in agricultural applications (Ren-bin, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPOWBACBDELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)prop-2-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



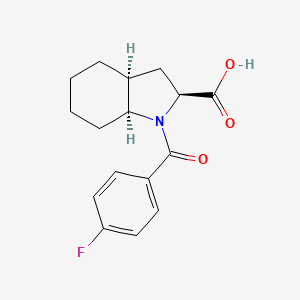
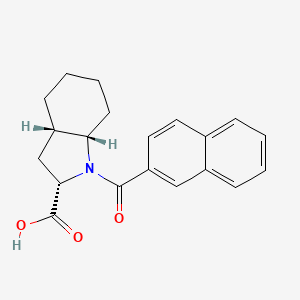
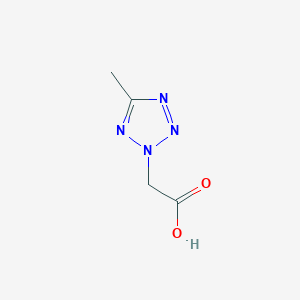
![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B3381139.png)
![Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate](/img/structure/B3381140.png)
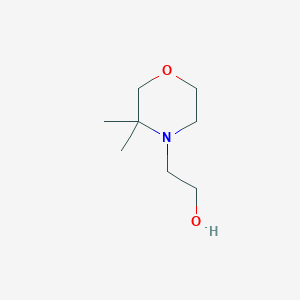
![3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid](/img/structure/B3381162.png)
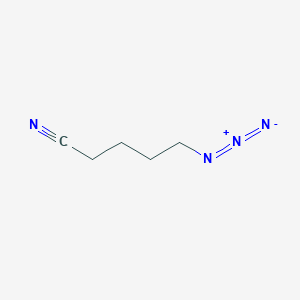
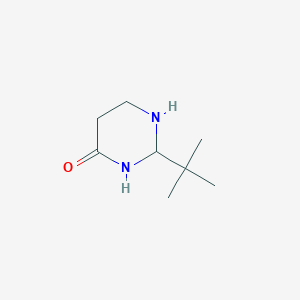
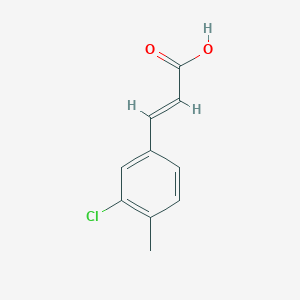
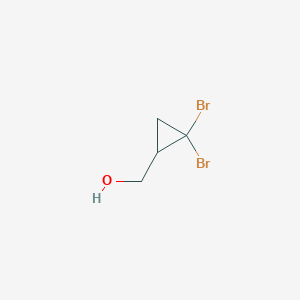

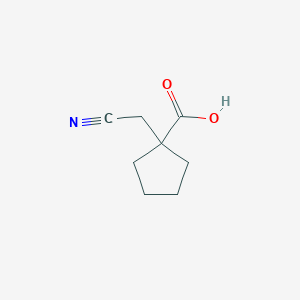
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3381219.png)